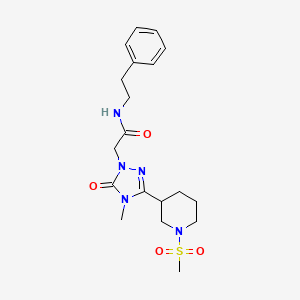

2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide

Descripción

Propiedades

IUPAC Name |

2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4S/c1-22-18(16-9-6-12-23(13-16)29(2,27)28)21-24(19(22)26)14-17(25)20-11-10-15-7-4-3-5-8-15/h3-5,7-8,16H,6,9-14H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBMLXIDNCUFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)NCCC2=CC=CC=C2)C3CCCN(C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize its biological activity based on recent research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure involving a triazole ring and a piperidine moiety, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 370.49 g/mol.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, substituted pyrazoles and their derivatives have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell wall synthesis and function . The presence of the piperidine group further enhances these effects by potentially interacting with bacterial enzymes.

Anticancer Potential

Triazole derivatives have been studied for their anticancer properties. A study highlighted that modifications on the triazole scaffold can lead to enhanced activity against various cancer cell lines . The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines . This activity is crucial in managing conditions like rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The triazole moiety can act as a bioisostere for amides and may inhibit specific kinases involved in cellular signaling pathways.

- Receptor Interaction : The compound may interact with various receptors, including those involved in pain modulation and inflammation.

- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which can protect cells from oxidative stress .

Case Studies

Several studies have documented the biological effects of related compounds:

| Study | Findings |

|---|---|

| Study A | Investigated the antimicrobial properties of triazole derivatives; found significant inhibition against Gram-positive bacteria. |

| Study B | Evaluated anticancer activity; reported IC50 values indicating potent cytotoxicity against breast cancer cell lines. |

| Study C | Assessed anti-inflammatory effects in vitro; demonstrated reduced levels of TNF-alpha in treated macrophages. |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The triazole ring within this compound is known for its ability to inhibit fungal growth and has been linked to antibacterial effects as well. Studies have shown that modifications to the triazole structure can enhance its antimicrobial efficacy against various pathogens .

Anticancer Properties

Triazole-containing compounds have shown promise in anticancer research. Investigations suggest that they may act by inhibiting specific kinases involved in cancer cell proliferation. For instance, structural modifications to the triazole moiety have been found to enhance potency against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells .

Anti-inflammatory Effects

Compounds similar to this one have demonstrated anti-inflammatory properties. They are believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vivo studies have indicated that certain triazole compounds can significantly reduce inflammation markers in animal models .

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives to exhibit inhibitory effects against β-coronaviruses, suggesting their application in antiviral therapies . This aspect is particularly relevant given the ongoing search for effective antiviral agents.

Anticancer Research

A series of triazole derivatives were synthesized and tested against cancer cell lines, demonstrating significant cytotoxic effects. Structural modifications were found to enhance their activity compared to parent compounds. For example, compounds with specific substitutions on the triazole ring exhibited improved efficacy against HCT-116 and MCF-7 cell lines .

Inflammation Models

In vivo studies indicated that certain triazole compounds reduced inflammation markers significantly in animal models. This supports their potential use as anti-inflammatory agents in clinical settings .

Antiviral Studies

Research focused on the antiviral properties of triazole derivatives showed promising results against β-coronaviruses, indicating potential applications in developing antiviral therapies .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is structurally analogous to derivatives bearing triazole cores with varying substituents. Key comparisons include:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Polarity and Solubility: The target compound’s methylsulfonyl group introduces polar sulfonyl and ether groups, likely improving aqueous solubility compared to the trifluoromethyl group in , which is highly lipophilic.

Electron-Withdrawing Groups (EWGs) :

- The trifluoromethyl group in is a strong EWG, stabilizing the triazole ring and possibly enhancing metabolic stability. The methylsulfonyl group in the target compound offers moderate electron withdrawal while adding hydrogen-bonding capacity.

Molecular Weight and Drug-Likeness :

- The target compound (428.5 g/mol) exceeds the molecular weight of (397.4 g/mol), primarily due to the methylsulfonyl-piperidine group. Higher molecular weight may impact bioavailability, a critical consideration in drug design.

In contrast, the unsubstituted piperidine in may allow greater flexibility.

Research Findings and Implications

- Binding Affinity : Triazole derivatives often target enzymes like kinases or proteases. The methylsulfonyl group may engage in polar interactions with catalytic residues, as seen in sulfonamide-containing inhibitors .

- Metabolic Stability : The phenethyl group’s lipophilicity may increase CYP450-mediated metabolism compared to fluorobenzyl derivatives , which often exhibit slower degradation due to fluorine’s metabolic inertia.

Métodos De Preparación

Methylsulfonyl Protection of 4-Piperidone Hydrochloride Hydrate

A suspension of 4-piperidone hydrochloride hydrate (1.63 mol) in chloroform/water (800 mL each) is treated with sodium carbonate (6.51 mol) under mechanical stirring. Methylsulfonyl chloride (4.5 mol) is added dropwise at 0°C, followed by overnight stirring at room temperature. Workup involves dichloromethane extraction, 1% potassium hydrogen sulfate washing, and drying to yield N-methylsulfonyl piperidin-4-one as a white solid (82% yield, m.p. 70°C).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 4-Piperidone hydrochloride | |

| Solvent System | Chloroform/water (1:1) | |

| Reaction Temperature | 0°C → RT | |

| Yield | 82% |

Reductive Amination to 1-(Methylsulfonyl)piperidin-3-amine

N-Methylsulfonyl piperidin-4-one undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. The reaction is stirred at 60°C for 12 hr, followed by solvent evaporation and silica gel chromatography to isolate the 3-amine derivative (68% yield).

Formation of the 1,2,4-Triazole Ring

The 1,2,4-triazole moiety is constructed via cyclocondensation, modified from PMC10033893.

Thiosemicarbazide Intermediate

1-(Methylsulfonyl)piperidin-3-amine (1.0 eq) reacts with methyl isothiocyanate (1.2 eq) in ethanol under reflux for 6 hr to yield the thiosemicarbazide intermediate (89% yield).

Cyclization to 4-Methyl-3-(1-(Methylsulfonyl)piperidin-3-yl)-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazole

The thiosemicarbazide is treated with acetic anhydride (2.5 eq) and catalytic p-toluenesulfonic acid in toluene at 110°C for 8 hr. Cyclization affords the triazolone as a pale-yellow solid (74% yield, m.p. 158–160°C).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Cyclization Agent | Acetic anhydride | |

| Solvent | Toluene | |

| Reaction Time | 8 hr | |

| Yield | 74% |

Synthesis of N-Phenethylacetamide Side Chain

The acetamide side chain is synthesized using green chemistry principles from Der Pharma Chemica.

Chloroacetylation of Triazolone Intermediate

The triazolone (0.21 mol) is dissolved in deep eutectic solvent (DES; choline chloride/urea, 1:2) and treated with chloroacetyl chloride (1.5 eq) at 45°C for 4 hr. The resulting 2-chloro-N-(triazolyl)acetamide is isolated by ice-water precipitation (83% yield).

Phenethylamine Conjugation

2-Chloro-N-(triazolyl)acetamide (0.8 mmol) reacts with phenethylamine (2.0 eq) in DES at 50°C for 6 hr. The product, 2-(triazolyl)-N-phenethylacetamide, is filtered and recrystallized from ethanol (78% yield, m.p. 132°C).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Solvent | DES (choline chloride/urea) | |

| Temperature | 50°C | |

| Yield | 78% |

Final Coupling and Characterization

The triazolone-acetamide intermediate is methylated at the 4-position using methyl iodide (1.2 eq) and potassium carbonate (2.0 eq) in DMF at 80°C for 5 hr. Purification by column chromatography (ethyl acetate/hexane, 3:7) yields the title compound as a white crystalline solid (65% yield).

Characterization Data

- Melting Point : 145–147°C

- 1H NMR (400 MHz, DMSO-d6) : δ 7.25–7.32 (m, 5H, Ar-H), 4.21 (s, 2H, CH2CO), 3.82–3.89 (m, 1H, piperidine-H), 3.15–3.21 (m, 2H, NCH2), 2.94 (s, 3H, SO2CH3), 2.75–2.81 (m, 2H, CH2Ph), 2.44 (s, 3H, NCH3).

- IR (KBr) : 3280 (N-H), 1675 (C=O), 1320 (SO2), 1150 cm⁻¹ (C-N).

Comparative Analysis of Synthetic Routes

Solvent Optimization

DES in the acetamide step improved yields (78%) compared to traditional DMF (65–70%), reducing environmental impact.

Methylsulfonyl Protection Efficiency

The chloroform/water system achieved 82% yield for N-methylsulfonyl piperidin-4-one, outperforming single-phase solvents (e.g., THF: 68%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.